molecular formula C17H15NO2 B1441358 3-(2-Anthryl)alanine CAS No. 155760-00-2

3-(2-Anthryl)alanine

Cat. No.: B1441358
CAS No.: 155760-00-2
M. Wt: 265.31 g/mol
InChI Key: IXSDAIHAHNXSEH-INIZCTEOSA-N
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Description

3-(2-Anthryl)alanine is an amino acid derivative where the alanine molecule is substituted with an anthracene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution, where anthracene is reacted with alanine under specific conditions to achieve the desired substitution . Another approach involves the use of amidomalonate synthesis, which is a more general method for preparing α-amino acids .

Industrial Production Methods

Industrial production of 3-(2-Anthryl)alanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Anthryl)alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups to the anthracene moiety.

    Reduction: Reduction reactions can be used to modify the anthracene ring, potentially converting it to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the anthracene ring or the alanine backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthracene compounds.

Scientific Research Applications

3-(2-Anthryl)alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Anthryl)alanine involves its interaction with various molecular targets and pathways. The anthracene group can intercalate into DNA, affecting gene expression and protein synthesis. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Anthryl)alanine include:

    3-(2-Naphthyl)alanine: Another aromatic amino acid derivative with a naphthalene group instead of anthracene.

    3-(2-Phenyl)alanine: A simpler aromatic amino acid derivative with a phenyl group.

Uniqueness

This compound is unique due to the presence of the anthracene group, which provides distinct electronic and structural properties compared to other aromatic amino acid derivatives. This uniqueness makes it particularly valuable in applications requiring specific photophysical or chemical characteristics .

Properties

IUPAC Name

(2S)-2-amino-3-anthracen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDAIHAHNXSEH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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